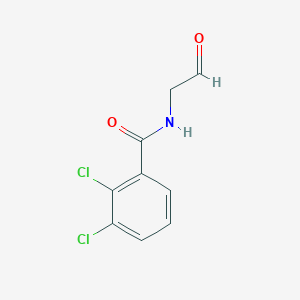

2,3-dichloro-N-(2-oxo-ethyl)-benzamide

Descripción general

Descripción

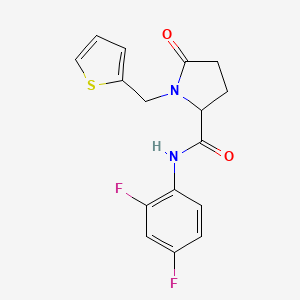

2,3-dichloro-N-(2-oxo-ethyl)-benzamide, also known as 2,3-dichloro-N-ethyl-2-oxobenzoic acid amide, is an organic compound which is widely used in scientific research. It has a wide range of applications in the fields of biochemistry, physiology and pharmacology. It is a derivative of benzamide and has a molecular weight of 181.06 g/mol. It is a white crystalline solid and is soluble in water, ethanol, and methanol. It is also known to be stable under normal storage conditions.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Process : The compound ethyl (1,1-dichloro-1a,5,5,7-tetramethyl-8-oxo-1a,2,3,4,5,5a,8,9-octahydro-1H-benzo[a]cyclopropa[b][7]annulen-6-yl)glycinate was synthesized from a sesquiterpene ketone using the azido-Schmidt reaction catalyzed by titanium tetrachloride (TiCl4). Its structure was fully identified using HRMS, FT-IR, UV-Visible, NMR, and X-ray crystallography analyses (Bimoussa et al., 2021).

N-alkyl Benzamide Derivatives : N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized in high yields through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives. The synthesis process is noted for its simplicity, and the products can be easily separated from the reaction mixture (Sabbaghan & Hossaini, 2012).

Heterocyclisations : A study described the synthesis of new compounds based on N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide derivatives. The products, including N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide, were obtained in acceptable yields and were easy to isolate. Their structures were confirmed through spectroscopy and mass spectrometry data (Pokotylo et al., 2019).

Glycine Benzamides for GPR139 Receptor : A compound identified as (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide was recognized as a potent and selective agonist of hGPR139 with an EC50 of 16 nM, notable for its ability to cross the blood-brain barrier and its favorable drug-like properties for oral dosing in rat models (Dvorak et al., 2015).

Synthesis and Applications in Advanced Materials

OxymaPure/DIC for α-Ketoamide Derivatives : OxymaPure was tested as an additive in the carbodiimide approach for synthesizing a series of α-ketoamide derivatives. It showed superiority over other methods in terms of purity and yield, and the synthesized compounds were characterized using various analytical methods (El‐Faham et al., 2013).

Antipyrine-Like Derivatives : New antipyrine derivatives were synthesized and characterized. Their solid-state structures were analyzed using Hirshfeld surface analysis and DFT calculations. The study revealed that the molecular sheets in these compounds are primarily formed by hydrogen bonds and stabilized predominantly through electrostatic energy contributions (Saeed et al., 2020).

Metalloligands for Single-Molecule and Single-Chain Magnets : The study discussed the coordination of certain benzamide-based ligands to copper ions, yielding anionic metalloligands. These metalloligands interacted with lanthanide salts to produce complexes with potential applications in the field of single-molecule and single-chain magnets (Costes et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of 2,3-dichloro-N-(2-oxoethyl)benzamide are currently unknown. This compound is structurally similar to other benzamide derivatives, which have been shown to interact with a variety of biological targets . .

Mode of Action

Benzamide derivatives often act by binding to their target proteins and modulating their activity . The exact nature of these interactions and the resulting changes in cellular function for this compound remain to be elucidated.

Biochemical Pathways

Given the structural similarity to other benzamide derivatives, it is possible that this compound could affect similar pathways

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets

Propiedades

IUPAC Name |

2,3-dichloro-N-(2-oxoethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO2/c10-7-3-1-2-6(8(7)11)9(14)12-4-5-13/h1-3,5H,4H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHHRORKGRQAER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-2,2,2-trifluoroethyl 2,6-difluorobenzenecarboxylate](/img/structure/B3139409.png)

![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3,4,5-trimethoxybenzenaminium iodide](/img/structure/B3139412.png)

![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-fluorobenzenaminium iodide](/img/structure/B3139418.png)

![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-2-methoxybenzenaminium iodide](/img/structure/B3139425.png)

![1-[(4-fluorophenyl)sulfonyl]-2,3-dimethyl-4,5-dihydro-1H-imidazol-3-ium iodide](/img/structure/B3139428.png)

![tert-butyl N-[2-(1-azepanyl)-1-({[4-(1-azepanyl)-4-oxobutyl]sulfanyl}methyl)-2-oxoethyl]carbamate](/img/structure/B3139437.png)

![Ethyl 2-{[({2,2-dimethyl-1-[(methylamino)carbonyl]propyl}amino)carbothioyl]amino}acetate](/img/structure/B3139444.png)

![Morpholino[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]methanone](/img/structure/B3139479.png)